![molecular formula C14H7F6N5O B608370 KPT-251 CAS No. 1388841-50-6](/img/structure/B608370.png)
KPT-251
描述
KPT-251 is a synthetic organic compound that features a combination of triazole and oxadiazole rings
科学研究应用
Antileukemic Activity
KPT-251 has shown potent antileukemic activity against various acute myeloid leukemia (AML) cell lines. In preclinical studies, it induced apoptosis at nanomolar concentrations without affecting normal hematopoietic cells. When administered to immunodeficient mice engrafted with human AML cells, this compound demonstrated significant efficacy, warranting further investigation in clinical settings .
Case Study: Acute Myeloid Leukemia
Anti-Tumor Activity in Solid Tumors
In addition to its effects on hematological malignancies, this compound has shown promising results against solid tumors. Studies have indicated that it can inhibit the growth of various tumor types by disrupting XPO1-mediated nuclear export pathways.
Case Study: Non-Hodgkin Lymphoma
Study | Model | Dosage | Outcome |
---|---|---|---|
PubMed (2016) | Subcutaneous and disseminated NHL xenograft models | Varies | Comparable efficacy to standard chemotherapy regimens like CHOP |
Comparative Efficacy with Other SINE Compounds
This compound is part of a broader class of compounds known as Selective Inhibitors of Nuclear Export (SINE). Its efficacy has been compared with other SINEs such as KPT-276 and KPT-330 (selinexor). These studies indicate that while all compounds exhibit anti-tumor activity, their potency and specificity can vary significantly.
Comparative Table of SINE Compounds
Compound | IC50 (µmol/L) | Tumor Type |
---|---|---|
This compound | 0.23 | DMPM |
KPT-276 | 0.24 | DMPM |
Selinexor | 0.07 | DMPM |
Clinical Trials and Future Directions
This compound's promising preclinical results have led to its evaluation in clinical trials. The focus is on determining its safety profile, optimal dosing strategies, and potential benefits when combined with other therapies.
Ongoing Research Areas
- Combination Therapies : Exploring the synergistic effects of this compound with traditional chemotherapy agents.
- Broader Cancer Types : Investigating its efficacy across various solid tumors beyond lymphoma and leukemia.
- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound to identify biomarkers for patient selection.
生化分析
Biochemical Properties
KPT-251 binds in the NES-binding groove, which is located on the central, convex side of the CRM1 ring . This binding interaction is crucial for the biochemical activity of this compound. The compound interacts with several proteins, including p53, pRb, and survivin . These interactions modulate the levels of these proteins, influencing biochemical reactions within the cell .
Cellular Effects
This compound has been shown to suppress melanoma cell proliferation . It modulates levels of p53, pRb, survivin, and ERK phosphorylation, leading to cell-cycle arrest and apoptosis . The compound’s influence on cell function extends to its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the NES-binding groove of the CRM1 ring . This binding prevents the export of proteins from the nucleus, leading to an accumulation of these proteins within the nucleus . This accumulation can lead to changes in gene expression and can trigger cell-cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce cell-cycle arrest and apoptosis over a period of 72 hours . This suggests that the compound’s effects are not immediate but occur over time. The stability and degradation of this compound in these settings have not been explicitly reported.
Dosage Effects in Animal Models
In animal models, this compound has been shown to effectively suppress the growth of MV4-11 cells when administered at a dosage of 75 mg/kg/day . It has also been shown to suppress tumor growth in melanoma xenograft models when administered at a dosage of 50 mg/kg . These studies suggest that the effects of this compound can vary with different dosages.
Transport and Distribution
This compound is an inhibitor of CRM1, a protein that mediates the transport of proteins from the nucleus to the cytoplasm . By binding to CRM1, this compound prevents the export of proteins, leading to their accumulation within the nucleus . This suggests that this compound influences the distribution of proteins within cells.
Subcellular Localization
This compound induces the nuclear accumulation of several proteins, including p53, pRb, and survivin . This suggests that this compound influences the subcellular localization of these proteins, directing them to the nucleus. The compound may also influence the activity or function of these proteins by altering their subcellular localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KPT-251 typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Groups: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Oxadiazole Ring: This can be done by cyclizing hydrazides with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the vinyl group or the triazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the vinyl group.
Substitution: The trifluoromethyl groups and the triazole ring can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or ketones, while reduction could produce alcohols or alkanes.
作用机制
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might disrupt cell membranes or inhibit key enzymes. As a catalyst, it could facilitate specific chemical transformations by stabilizing transition states.
相似化合物的比较
Similar Compounds
- (Z)-2-(2-(3-(3,5-dichlorophenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
- (Z)-2-(2-(3-(3,5-dimethylphenyl)-1H-1,2,4-triazol-1-yl)vinyl)-1,3,4-oxadiazole
Uniqueness
The presence of trifluoromethyl groups in KPT-251 can significantly enhance its chemical stability, lipophilicity, and bioactivity compared to similar compounds with different substituents.
生物活性
KPT-251 is a selective inhibitor of nuclear export (SINE) that targets exportin 1 (XPO1/CRM1), a nuclear transport protein implicated in various cancers. Its biological activity has been extensively studied, demonstrating significant antitumor effects across multiple cancer types. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, efficacy in different cancer models, and potential for clinical application.
This compound functions by inhibiting the nuclear export of proteins that regulate cell cycle and apoptosis. By blocking XPO1, this compound promotes the nuclear retention of tumor suppressor proteins such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown to induce apoptosis at nanomolar concentrations in various cancer cell lines, including acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL) cells .
1. Acute Myeloid Leukemia (AML)
This compound exhibits potent antileukemic activity with minimal toxicity to normal hematopoietic cells. In studies involving human AML cell lines, this compound induced apoptosis effectively, with IC50 values ranging from 100 nmol/L for mutant NPM1 cells to lower concentrations for wild-type cells . In vivo studies with immunodeficient mice engrafted with AML cells demonstrated significant tumor reduction and prolonged survival without adverse effects on normal cells.
2. Chronic Lymphocytic Leukemia (CLL)
In CLL models, this compound was found to induce significant apoptosis comparable to its analog KPT-185. Both compounds were administered at a dose of 75 mg/kg in murine models, showing enhanced survival rates compared to controls . The mechanism involves the nuclear retention of IκB, leading to the downregulation of MCL1, an antiapoptotic protein critical in CLL pathogenesis.
3. Renal Cell Carcinoma (RCC)
This compound demonstrated superior tumor growth inhibition in RCC models compared to sorafenib, a standard treatment. In xenograft studies, this compound reduced tumor size significantly when administered at high doses (75 mg/kg) without notable side effects . The compound's ability to increase nuclear levels of p53 and p21 was pivotal in inducing cell cycle arrest in RCC cells.
4. Glioblastoma Multiforme (GBM)
In GBM neurosphere cultures, this compound showed dose-responsive growth inhibition across multiple patient-derived lines. Its administration resulted in significant apoptosis induction while maintaining low neurotoxicity . The compound's efficacy was further validated in orthotopic xenograft models where it suppressed tumor growth effectively.
Data Summary
The following table summarizes key findings regarding the biological activity of this compound across various cancer types:
Cancer Type | Model Type | Dose (mg/kg) | IC50 (nM) | Main Findings |
---|---|---|---|---|
Acute Myeloid Leukemia | Cell Lines & Mice | 75 | 100 (mutant NPM1) | Induces apoptosis with negligible toxicity to normal cells |
Chronic Lymphocytic Leukemia | Mice | 75 | - | Significant survival improvement; induces MCL1 depletion |
Renal Cell Carcinoma | Xenografts | 75 | - | Greater tumor inhibition than sorafenib |
Glioblastoma Multiforme | Neurosphere & PDX | - | 6–354 | Dose-responsive growth inhibition; low neurotoxicity |
Case Studies
Case Study: Efficacy in AML
In a preclinical study involving AML cell lines, this compound demonstrated potent activity with IC50 values as low as 100 nmol/L for mutant NPM1 cases. Mice treated with this compound exhibited a marked reduction in leukemic burden compared to control groups, highlighting its therapeutic potential in AML management .
Case Study: Impact on CLL Cells
In another study focusing on CLL, treatment with this compound resulted in significant apoptosis induction through the retention of IκB and subsequent downregulation of MCL1. This led to improved survival outcomes in murine models compared to standard therapies like fludarabine .
属性
IUPAC Name |
2-[(Z)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]ethenyl]-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F6N5O/c15-13(16,17)9-3-8(4-10(5-9)14(18,19)20)12-21-6-25(24-12)2-1-11-23-22-7-26-11/h1-7H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFXTRYMMZGKIC-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)C=CC3=NN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NN(C=N2)/C=C\C3=NN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F6N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。